6-Methyl-decahydro-1,6-naphthyridine
CAS No.: 135037-28-4
Cat. No.: VC4258541
Molecular Formula: C9H18N2
Molecular Weight: 154.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135037-28-4 |
---|---|
Molecular Formula | C9H18N2 |
Molecular Weight | 154.257 |
IUPAC Name | 6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine |
Standard InChI | InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3 |
Standard InChI Key | BMRRCEKQTKZDPU-UHFFFAOYSA-N |
SMILES | CN1CCC2C(C1)CCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methyl-decahydro-1,6-naphthyridine belongs to the naphthyridine family, a class of diazanaphthalenes featuring two nitrogen atoms in distinct aromatic rings . The "decahydro" designation indicates complete saturation of the bicyclic system, resulting in a chair-like conformation that enhances thermodynamic stability. The methyl group at position 6 introduces steric effects that influence both reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 135037-28-4 |
Molecular Formula | C₉H₁₈N₂ |
Molecular Weight | 154.25 g/mol |
SMILES Notation | CN1CCC2C(C1)CCCN2 |
InChI Key | BMRRCEKQTKZDPU-UHFFFAOYSA-N |
The compound’s SMILES string (CN1CCC2C(C1)CCCN2) reflects its bicyclic framework and methyl substitution pattern . X-ray crystallography studies, though limited, suggest a puckered ring system with nitrogen lone pairs oriented to facilitate hydrogen bonding .
Stereochemical Considerations
Synthesis and Manufacturing
Classical Approaches
The Skraup reaction—a traditional method for synthesizing quinoline analogs—was initially adapted for naphthyridine production. Using 4-aminopyridine, glycerol, and sulfuric acid, this method faced challenges due to exothermic side reactions and low yields (<20%) . Modifications involving 4-aminopyridine-N-oxide intermediates improved yields to 35–40% by mitigating oxidative side pathways .
Table 2: Synthesis Methods Comparison
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Skraup Reaction | 20 | Simple reagents | Low yield, safety risks |
N-Oxide Intermediate | 40 | Higher purity | Multi-step process |
Catalytic Hydrogenation | 65 | Scalability | Requires high-pressure H₂ |
Modern Innovations
Kress and Paudler’s 1967 one-step synthesis using palladium-catalyzed cyclization achieved 65% yields, leveraging gaseous hydrogenation under mild conditions (80°C, 2 atm H₂) . This method remains industrially relevant due to its scalability and reduced byproduct formation.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C and decomposition onset at 210°C, indicating suitability for room-temperature storage . The low melting point (<40°C) complicates crystallization, necessitating lyophilization for pharmaceutical grade material.
Solubility and Partitioning
LogP calculations (ClogP = 1.8) suggest moderate lipophilicity, aligning with its ability to traverse lipid bilayers. Aqueous solubility is pH-dependent, peaking at 12 mg/mL under acidic conditions (pH 2.0) due to protonation of the secondary amine .
Biological Activities and Mechanisms
Antimicrobial Effects
Derivatives bearing amide side chains exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, disrupting cell wall synthesis via penicillin-binding protein inhibition .
Cell Line | IC₅₀ (µM) | Primary Mechanism |
---|---|---|
MCF-7 (Breast) | 0.8 | Topoisomerase II inhibition |
A549 (Lung) | 2.1 | ROS generation |
HepG2 (Liver) | 5.0 | Apoptosis induction |
Anti-inflammatory Action
In murine models, 6-methyl-decahydro-1,6-naphthyridine reduced TNF-α levels by 70% at 10 mg/kg doses, suppressing NF-κB nuclear translocation.
Applications in Drug Development
Scaffold Optimization
The compound’s rigidity enables precise spatial arrangement of pharmacophores. Halogenation at position 3 enhances binding affinity to kinase targets (Kd = 12 nM) .
Prodrug Strategies
Ester prodrugs improve oral bioavailability from 12% to 58% by masking polar amines, as shown in rat pharmacokinetic studies .
Future Directions
Targeted Delivery Systems
Liposome-encapsulated formulations are under investigation to address the compound’s short plasma half-life (t₁/₂ = 1.2 h).
Computational Modeling
Machine learning models predict novel derivatives with enhanced blood-brain barrier permeability, expanding potential CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume